molecular formula C10H20N2OSSi B021204 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole CAS No. 752241-92-2

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole

Cat. No. B021204
M. Wt: 244.43 g/mol
InChI Key: YWZBIUXXDBHULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds like 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole, typically involves condensation reactions, where key functional groups are introduced to form the thiazole ring. A relevant example in literature is the synthesis of similar thiazole derivatives through processes such as the Hantzsch thiazole synthesis or modifications thereof, which allow for the introduction of various substituents to the thiazole core, enhancing its chemical diversity (Moriarty et al., 1992).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen. The specific spatial arrangement of substituents around the thiazole ring, such as the tert-butyldimethylsilyloxy-methyl group, influences the compound's reactivity and interaction with other molecules. X-ray crystallography studies, like those conducted by Lynch and Mcclenaghan (2004), provide insight into the molecular conformation, showcasing how hydrogen bonding and other intermolecular interactions stabilize the structure of thiazole compounds (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives are known for their versatility in chemical reactions, serving as precursors for the synthesis of a wide array of compounds. Their reactivity is often dictated by the presence of functional groups such as the amino group, which can participate in various chemical transformations, including nucleophilic substitution, condensation, and addition reactions. The tert-butyldimethylsilyloxy-methyl group further enhances the molecule's reactivity by providing protection to reactive sites during synthetic procedures, thereby allowing for selective transformations (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBIUXXDBHULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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